Comparative pan-PIM Inhibitory Potency: AZD1897 Exhibits Sub-3 nM Activity Across All Three Isoforms
AZD1897 demonstrates potent, balanced pan-PIM inhibition with IC50 values below 3 nM for PIM1, PIM2, and PIM3 isoforms [1]. In contrast, the structurally related thiazolidine-2,4-dione analog AZD1208 shows differential isoform potency with PIM1 IC50 = 0.4 nM, PIM2 IC50 = 5.0 nM, and PIM3 IC50 = 1.9 nM — a 12.5-fold variation between PIM1 and PIM2 [2]. SGI-1776, an alternative scaffold, exhibits PIM1 IC50 = 7 nM, PIM2 IC50 = 363 nM, and PIM3 IC50 = 69 nM, representing a 52-fold potency differential across isoforms [3].
| Evidence Dimension | Enzymatic inhibitory potency (IC50) across PIM1, PIM2, PIM3 isoforms |
|---|---|
| Target Compound Data | PIM1 IC50 < 3 nM; PIM2 IC50 < 3 nM; PIM3 IC50 < 3 nM |
| Comparator Or Baseline | AZD1208: PIM1 IC50 = 0.4 nM, PIM2 IC50 = 5.0 nM, PIM3 IC50 = 1.9 nM; SGI-1776: PIM1 IC50 = 7 nM, PIM2 IC50 = 363 nM, PIM3 IC50 = 69 nM |
| Quantified Difference | AZD1897 exhibits ≤3-fold isoform variation (all <3 nM) vs. AZD1208 (12.5-fold variation) and SGI-1776 (52-fold variation) |
| Conditions | Biochemical kinase inhibition assays using recombinant human PIM1, PIM2, and PIM3 proteins; ATP concentrations at or near Km for each isoform |
Why This Matters
Balanced pan-PIM inhibition reduces the risk of compensatory pathway activation through uninhibited isoforms, a critical consideration for AML combination therapy design.
- [1] Dakin LA, Block MH, Chen H, et al. Discovery of novel benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases. Bioorg Med Chem Lett. 2012;22(14):4599-4604. View Source
- [2] Keeton EK, McEachern K, Dillman KS, et al. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. 2014;123(6):905-913. View Source
- [3] Chen LS, Redkar S, Bearss D, et al. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood. 2009;114(19):4150-4157. View Source
